(R)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride
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Overview
Description
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields of scientific research. It is characterized by the presence of an amino group, a nitrophenyl group, and an ethan-1-ol moiety, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the catalytic hydrogenation of 3-nitroacetophenone to yield 3-aminoacetophenone, which is then subjected to a reductive amination reaction with formaldehyde and hydrogen chloride to produce the desired compound .
Industrial Production Methods
Industrial production of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride often employs large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalysts and reaction conditions to ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation conditions.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are frequently used for hydrogenation reactions.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for converting the hydroxyl group to halides.
Major Products
The major products formed from these reactions include nitroso derivatives, amino derivatives, and various substituted phenyl ethanols, depending on the reaction conditions and reagents used .
Scientific Research Applications
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes and receptors.
Mechanism of Action
The mechanism of action of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the nitrophenyl group can participate in π-π interactions with aromatic residues. These interactions modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
3-Nitrophenylethanol: Lacks the amino group, resulting in different reactivity and applications.
3-Aminoacetophenone: A precursor in the synthesis of ®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride with distinct chemical behavior.
Uniqueness
®-2-Amino-2-(3-nitrophenyl)ethan-1-ol hydrochloride is unique due to its chiral nature and the presence of both amino and nitrophenyl groups. This combination allows for specific interactions with biological targets, making it a valuable compound in drug development and other scientific research areas .
Properties
IUPAC Name |
(2R)-2-amino-2-(3-nitrophenyl)ethanol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c9-8(5-11)6-2-1-3-7(4-6)10(12)13;/h1-4,8,11H,5,9H2;1H/t8-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMKDBVMPPKFPSH-QRPNPIFTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])[C@H](CO)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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